2-Hydroxy-3-nitrobenzaldehyde
Overview
Description
Mechanism of Action
Target of Action
A structurally similar compound, 5-benzyl-3-nitrosalicylaldehyde (col-003), has been reported to inhibit the protein-protein interaction between collagen and heat-shock protein 47 (hsp47) .
Mode of Action
For instance, it reacts with dapsone to afford a colorless solution .
Biochemical Pathways
Given its potential interaction with proteins like hsp47, it could influence the collagen synthesis pathway, affecting the folding and secretion of procollagen .
Pharmacokinetics
Its molecular weight (16712 g/mol ) and structure suggest that it could be absorbed and distributed in the body
Result of Action
It’s known to have antioxidative properties, demonstrated by its ability to inhibit the oxidation of low-density lipoprotein (ldl) in vivo .
Action Environment
It’s known that the compound is sensitive to air . Therefore, exposure to air could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-nitrobenzaldehyde can be synthesized from salicylaldehyde through a nitration reaction. One common method involves the use of ammonium cerium nitrate as the nitrating agent, acetic acid as the solvent, and polyoxyethylene glycol-400 as the phase-transfer catalyst . The reaction is carried out by dissolving salicylaldehyde, ammonium cerium nitrate, and polyoxyethylene glycol-400 in acetic acid, heating the mixture to 30-70°C, and reacting for 1.2-2.0 hours. The reaction product is then poured into icy water to separate the yellow mixture of 3-nitrosalicylaldehyde and 5-nitrosalicylaldehyde .
Industrial Production Methods: In industrial settings, the preparation of 3-nitrosalicylaldehyde typically involves the nitration of salicylaldehyde using a mixture of sulfuric acid and concentrated nitric acid. This method, however, has limitations such as long reaction times and complicated operations .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Substitution: Common reagents include halogens and nitrating agents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-Hydroxy-3-nitrobenzaldehyde has a wide range of scientific research applications:
Comparison with Similar Compounds
5-Nitrosalicylaldehyde: Similar in structure but differs in the position of the nitro group.
2-Hydroxy-3-nitrobenzaldehyde: Another name for 3-nitrosalicylaldehyde.
Salicylaldehyde: The parent compound without the nitro group
Uniqueness: this compound is unique due to its specific position of the nitro group, which influences its reactivity and the types of derivatives it can form. This makes it particularly useful in the synthesis of specific polydentate ligands and photochromic compounds .
Properties
IUPAC Name |
2-hydroxy-3-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGOTBXFVWXVTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063753 | |
Record name | Benzaldehyde, 2-hydroxy-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5274-70-4 | |
Record name | 2-Hydroxy-3-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5274-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2-hydroxy-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005274704 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrosalicylaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 2-hydroxy-3-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 2-hydroxy-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-nitrosalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.726 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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